molecular formula C10H10F2O2 B12074532 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester

2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester

Cat. No.: B12074532
M. Wt: 200.18 g/mol
InChI Key: HMRROKZXOMXPPJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzeneacetic acid, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, and the alpha carbon is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of 2,4-difluorobenzeneacetic acid. This can be achieved through the halogenation of benzeneacetic acid using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

  • Esterification: : The 2,4-difluorobenzeneacetic acid is then esterified to form the methyl ester. This reaction is typically carried out using methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

  • Methylation: : The final step involves the methylation of the alpha carbon. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the alpha-methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorinated benzene ring to a non-fluorinated ring.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Sodium methoxide (NaOCH) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 2,4-Difluoro-alpha-methyl-benzeneacetic acid.

    Reduction: 2,4-Difluoro-alpha-methyl-benzeneethanol.

    Substitution: 2,4-Difluoro-alpha-methyl-benzeneacetic acid derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester is used as an intermediate in the synthesis of more complex molecules. Its fluorinated aromatic ring makes it a valuable building block for the development of novel compounds with unique properties.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its structural similarity to natural aromatic acids allows it to serve as a model compound in various biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester involves its interaction with specific molecular targets. The fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to enzymes or receptors. The methyl ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzeneacetic acid: Lacks the methyl ester group.

    2,4-Difluoro-alpha-methyl-benzeneacetic acid: Lacks the esterification.

    2,4-Difluoro-alpha-methyl-benzeneethanol: Reduction product of the ester.

Uniqueness

2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester is unique due to its combination of fluorine substitution and ester functionality. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

methyl 2-(2,4-difluorophenyl)propanoate

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14-2)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3

InChI Key

HMRROKZXOMXPPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)C(=O)OC

Origin of Product

United States

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